

(R)-(+)-1-Phenylpropylamine CAS number and molecular structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (R)-(+)-1-Phenylpropylamine

Cat. No.: B123547

[Get Quote](#)

An In-depth Technical Guide to (R)-(+)-1-Phenylpropylamine

This technical guide provides a comprehensive overview of **(R)-(+)-1-Phenylpropylamine**, a chiral amine of significant interest to researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, molecular structure, and provides insights into its synthesis and analytical methodologies. Furthermore, it explores its biological relevance, particularly in the context of neurotransmitter systems and drug metabolism.

Core Data Summary

IUPAC Name: (1R)-1-phenylpropan-1-amine

(R)-(+)-1-Phenylpropylamine is a chiral primary amine that serves as a valuable building block in organic synthesis and as a research tool in pharmacology and biochemistry.

Physicochemical Properties

The following table summarizes the key physicochemical properties of **(R)-(+)-1-Phenylpropylamine**.

Property	Value
CAS Number	3082-64-2
Molecular Formula	C ₉ H ₁₃ N
Molecular Weight	135.21 g/mol
Appearance	Clear, colorless liquid
Density	0.930 g/cm ³
Melting Point	-69 °C
Boiling Point	205 °C
Flash Point	82 °C
Refractive Index	1.517-1.519
Optical Rotation	+20° to +22° (neat)

Structural Information

Identifier	Value
SMILES	CC--INVALID-LINK--C1=CC=CC=C1
InChI	InChI=1S/C9H13N/c1-2-9(10)8-6-4-3-5-7-8/h3-7,9H,2,10H2,1H3/t9-/m1/s1
InChIKey	AQFLVLHRZFLDDV-SECBINFHSA-N

Molecular Structure

The molecular structure of **(R)-(+)-1-Phenylpropylamine** consists of a propyl chain with a phenyl group and an amino group attached to the first carbon atom. The "(R)" designation indicates the stereochemistry at the chiral center (the first carbon of the propyl chain).

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of **(R)-(+)-1-Phenylpropylamine**, reflecting common practices in the field.

Enzymatic Synthesis via Transamination

The enantioselective synthesis of **(R)-(+)-1-Phenylpropylamine** can be achieved with high efficiency using a transaminase enzyme. This biocatalytic method offers a green and sustainable alternative to traditional chemical synthesis.

Objective: To synthesize **(R)-(+)-1-Phenylpropylamine** from a prochiral ketone using an (R)-selective transaminase.

Materials:

- Propiophenone (substrate)
- (R)-selective transaminase (e.g., from *Aspergillus terreus*)
- Isopropylamine (amine donor)
- Pyridoxal 5'-phosphate (PLP) (cofactor)
- Potassium phosphate buffer (pH 7.5)
- Organic solvent (e.g., MTBE or ethyl acetate) for extraction
- Sodium sulfate (drying agent)

Equipment:

- Bioreactor or temperature-controlled shaker
- pH meter
- Centrifuge
- Separatory funnel
- Rotary evaporator

Procedure:

- Reaction Setup: In a bioreactor, prepare a solution of potassium phosphate buffer (100 mM, pH 7.5).
- Add the substrate, propiophenone, to a final concentration of 50 mM.
- Add the amine donor, isopropylamine, in excess (e.g., 500 mM).
- Add the cofactor, PLP, to a final concentration of 1 mM.
- Initiate the reaction by adding the (R)-selective transaminase enzyme to a final concentration of 5 mg/mL.
- Incubation: Maintain the reaction mixture at a constant temperature (e.g., 30°C) with gentle agitation for 24-48 hours. Monitor the pH and adjust as necessary.
- Reaction Quenching and Extraction: After the reaction is complete (as determined by HPLC analysis), quench the reaction by adding an equal volume of an organic solvent (e.g., MTBE).
- Separate the organic layer using a separatory funnel.
- Extract the aqueous layer two more times with the organic solvent.
- Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate.
- Filter to remove the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude **(R)-(+)-1-Phenylpropylamine**.
- Purification: The crude product can be further purified by distillation or column chromatography.

Chiral HPLC Analysis

To determine the enantiomeric excess (e.e.) of the synthesized **(R)-(+)-1-Phenylpropylamine**, a chiral High-Performance Liquid Chromatography (HPLC) method is employed.

Objective: To separate and quantify the (R) and (S) enantiomers of 1-phenylpropylamine.

Materials:

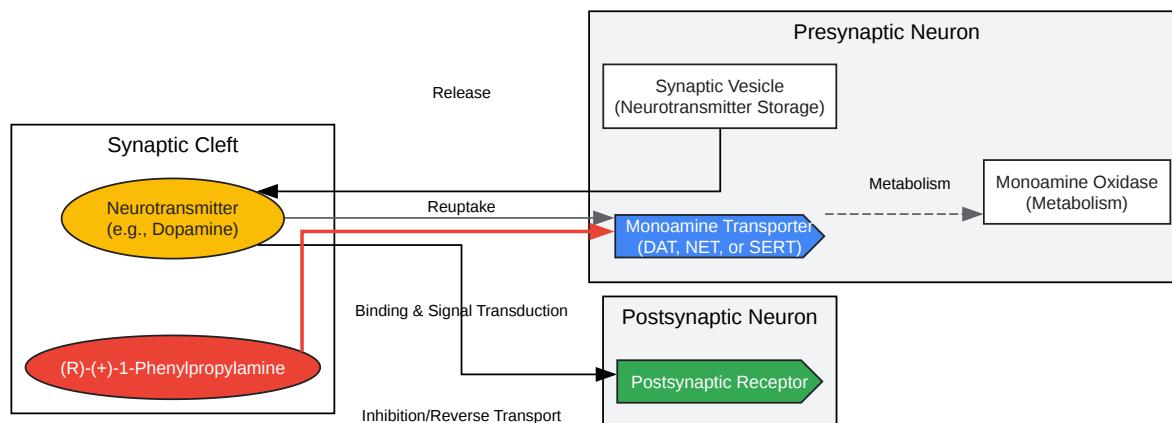
- **(R)-(+)-1-Phenylpropylamine** sample
- Hexane (HPLC grade)
- Isopropanol (HPLC grade)
- Diethylamine (additive)

Equipment:

- HPLC system with a UV detector
- Chiral stationary phase column (e.g., Chiralcel OD-H or Chiralpak AD-H)

Procedure:

- Mobile Phase Preparation: Prepare a mobile phase consisting of Hexane:Isopropanol:Diethylamine in a ratio of 90:10:0.1 (v/v/v). Degas the mobile phase before use.
- Sample Preparation: Dissolve a small amount of the 1-phenylpropylamine sample in the mobile phase to a concentration of approximately 1 mg/mL.
- HPLC Conditions:
 - Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm)
 - Mobile Phase: Hexane:Isopropanol:Diethylamine (90:10:0.1)
 - Flow Rate: 1.0 mL/min
 - Column Temperature: 25°C
 - Detection: UV at 254 nm
 - Injection Volume: 10 µL

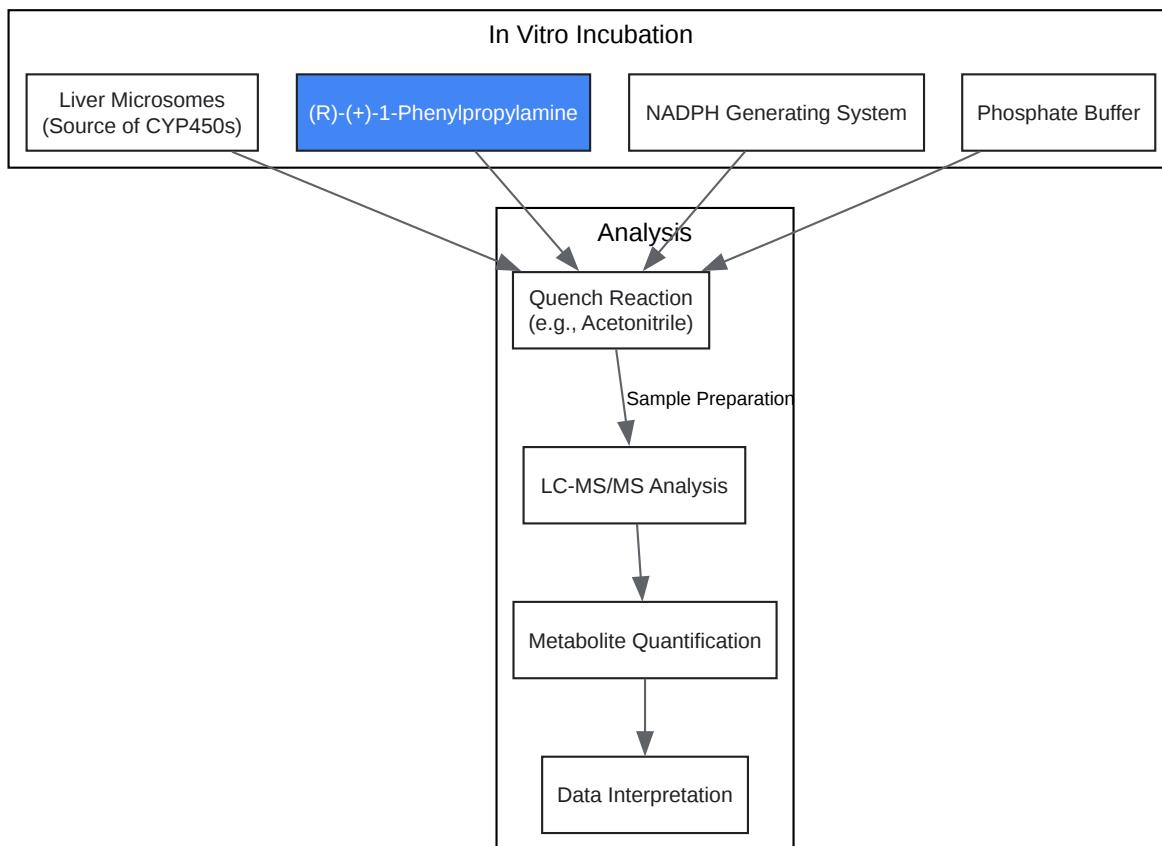

- Analysis: Inject the sample onto the HPLC system and record the chromatogram. The two enantiomers will be separated into two distinct peaks.
- Quantification: Calculate the enantiomeric excess (e.e.) using the peak areas of the (R) and (S) enantiomers with the following formula: $e.e. (\%) = [(Area(R) - Area(S)) / (Area(R) + Area(S))] \times 100$

Biological Significance and Signaling Pathways

(R)-(+)-1-Phenylpropylamine belongs to the phenylalkylamine class of compounds, which are known to interact with various biological targets, including monoamine transporters and ion channels. While specific data for the (R)-enantiomer is limited, the general activity of this class of compounds provides a framework for its potential biological roles.

Interaction with Monoamine Transporters

Phenylalkylamines are structurally similar to endogenous monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin. As such, they can act as substrates or inhibitors of the transporters responsible for the reuptake of these neurotransmitters from the synaptic cleft (DAT, NET, and SERT). By modulating the function of these transporters, phenylalkylamines can alter neurotransmitter levels in the synapse, leading to various physiological and pharmacological effects. The interaction can lead to competitive inhibition of reuptake or even reverse transport (efflux) of the neurotransmitter.


[Click to download full resolution via product page](#)

Caption: Interaction of Phenylpropylamines with Monoamine Transporters.

Role in Cytochrome P450 Studies

(R)-(+)-1-Phenylpropylamine and related chiral amines are utilized as probe substrates in studies of cytochrome P450 (CYP450) enzymes.^[1] These enzymes are crucial for the metabolism of a vast array of xenobiotics, including drugs. By observing the metabolism of a chiral compound like **(R)-(+)-1-Phenylpropylamine**, researchers can gain insights into the stereoselectivity of different CYP450 isozymes. This information is vital in drug development for predicting drug-drug interactions and understanding the metabolic fate of new chemical entities.

The general workflow for such a study is outlined below.

[Click to download full resolution via product page](#)

Caption: Workflow for a Cytochrome P450 Metabolism Study.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (R)-N-Methyl-3-(3-(125)I-pyridin-2-yloxy)-3-phenylpropan-1-amine: a novel probe for norepinephrine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [(R)-(+)-1-Phenylpropylamine CAS number and molecular structure]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b123547#r-1-phenylpropylamine-cas-number-and-molecular-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com